2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline
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Overview
Description
2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline is a chemical compound with the molecular formula C12H10Cl2N2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2,4-dichloroaniline with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the temperature is maintained between 50-100°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, leading to the formation of various substituted quinazolines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in drug discovery and development.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for further biological studies.
Medicine: Quinazoline derivatives, including 2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline, have been investigated for their anticancer, antibacterial, and antifungal properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
2,4-Dichloroquinazoline: Similar in structure but lacks the tetrahydrobenzo ring.
6,7,8,9-Tetrahydroquinazoline: Lacks the dichloro substitution.
2,4-Dichloro-6,7-dimethoxyquinazoline: Contains methoxy groups instead of the tetrahydrobenzo ring.
Uniqueness: 2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline is unique due to its specific substitution pattern and the presence of both dichloro and tetrahydrobenzo groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10Cl2N2 |
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Molecular Weight |
253.12 g/mol |
IUPAC Name |
2,4-dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline |
InChI |
InChI=1S/C12H10Cl2N2/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)15-12(14)16-11/h5-6H,1-4H2 |
InChI Key |
WNJHXNSTUNDGTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)C(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
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